Pentylcyclopentane

CAS No.: 3741-00-2

Cat. No.: VC2308242

Molecular Formula: C10H20

Molecular Weight: 140.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3741-00-2 |

|---|---|

| Molecular Formula | C10H20 |

| Molecular Weight | 140.27 g/mol |

| IUPAC Name | pentylcyclopentane |

| Standard InChI | InChI=1S/C10H20/c1-2-3-4-7-10-8-5-6-9-10/h10H,2-9H2,1H3 |

| Standard InChI Key | HPQURZRDYMUHJI-UHFFFAOYSA-N |

| SMILES | CCCCCC1CCCC1 |

| Canonical SMILES | CCCCCC1CCCC1 |

| Boiling Point | 180.0 °C |

| Melting Point | -83.0 °C |

Introduction

Structural Identification and Nomenclature

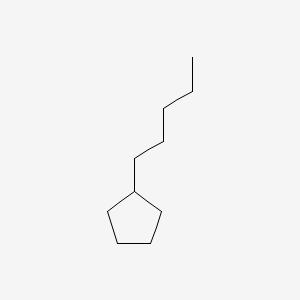

Pentylcyclopentane, also known as n-pentylcyclopentane or amylcyclopentane, is classified as an alkylcycloalkane. It consists of a cyclopentane ring with a straight pentyl chain attached. Its molecular formula is C₁₀H₂₀, representing a saturated hydrocarbon structure .

Chemical Identifiers

The compound is uniquely identified through several standardized systems:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 3741-00-2 |

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol |

| SMILES | CCCCCC1CCCC1 |

| InChI | InChI=1S/C10H20/c1-2-3-4-7-10-8-5-6-9-10/h10H,2-9H2,1H3 |

| InChIKey | HPQURZRDYMUHJI-UHFFFAOYSA-N |

| EINECS Number | 223-129-6 |

These identification parameters ensure precise reference to this specific chemical compound in scientific literature and regulatory documentation .

Synonyms and Alternative Nomenclature

The compound appears in chemical literature under several names:

-

Pentylcyclopentane

-

n-Pentylcyclopentane

-

Amylcyclopentane

-

Cyclopentane, pentyl-

-

Pentane, 1-cyclopentyl-

This variety of nomenclature reflects different naming conventions within organic chemistry and different prioritization of functional groups.

Physical Properties

Pentylcyclopentane exists as a colorless to almost colorless clear liquid at standard temperature and pressure. Its physical properties make it relevant for various industrial applications and laboratory processes.

Key Physical Parameters

These physical properties establish pentylcyclopentane as a typical mid-weight hydrocarbon with expected solubility and density characteristics for its molecular weight and structure .

Spectroscopic Properties

Chemical Properties

As a saturated hydrocarbon, pentylcyclopentane demonstrates chemical behavior typical of alkanes and cycloalkanes. Its reactivity profile is primarily characterized by its stability under normal conditions and susceptibility to specific reaction types.

Thermodynamic Properties

The thermodynamic characteristics of pentylcyclopentane provide valuable information for understanding its behavior under various conditions and for process design in industrial applications.

Enthalpy Values

The enthalpy of vaporization (ΔvapH°) for pentylcyclopentane is reported as 51.0 kJ/mol . This value represents the energy required to convert the liquid to gas at constant pressure and is crucial for calculations involving phase changes and energy requirements in chemical processes.

Predicted Collision Cross Section

The predicted collision cross-sectional areas for pentylcyclopentane with various adducts provide insights into its behavior in mass spectrometry and gas-phase reactions:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 141.16378 | 135.0 |

| [M+Na]⁺ | 163.14572 | 144.9 |

| [M+NH₄]⁺ | 158.19032 | 144.6 |

| [M+K]⁺ | 179.11966 | 139.1 |

| [M-H]⁻ | 139.14922 | 137.1 |

| [M+Na-2H]⁻ | 161.13117 | 139.7 |

| [M]⁺ | 140.15595 | 136.9 |

| [M]⁻ | 140.15705 | 136.9 |

These values are important for analytical chemistry applications, particularly in ion mobility spectrometry and mass spectrometry techniques .

Applications and Uses

Pentylcyclopentane has specific industrial and research applications based on its chemical structure and properties.

Industrial Applications

The primary application mentioned in the search results is as a component of bio-oils obtained from pyrolysis . Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere, and bio-oils derived from this process can be used as renewable fuels or chemical feedstocks.

Research Context

Pentylcyclopentane appears in research contexts focused on hydrocarbon characterization and oxidation studies. The compound is referenced in work examining oxidation characteristics of pure hydrocarbons, suggesting its importance in combustion chemistry and related fields .

| Safety Parameter | Classification |

|---|---|

| GHS Signal Word | Warning |

| GHS Hazard Statements | H226 (Flammable liquid and vapor) |

| UN Classification | UN 3295 3/PG III |

| Hazard Class | 3 (Flammable liquids) |

| Packing Group | III |

These classifications indicate that while pentylcyclopentane presents hazards, particularly flammability, they are relatively moderate compared to more reactive or toxic compounds .

Related Compounds

Understanding the relationship between pentylcyclopentane and structurally similar compounds provides insights into its chemical behavior and potential applications.

Structural Analogs

Several compounds structurally related to pentylcyclopentane appear in the search results:

-

2-Pentylcyclopentanone (C₁₀H₁₈O): An oxidized derivative featuring a ketone group on the cyclopentane ring .

-

2-Pentylcyclopentan-1-ol (C₁₀H₂₀O): A hydroxylated derivative with an alcohol group on the cyclopentane ring. This compound has applications in fragrances and is found in certain consumer products, including auto products and household items .

These related compounds demonstrate how functional group modifications to the basic pentylcyclopentane structure can yield derivatives with diverse properties and applications.

Analytical Detection

The analysis and detection of pentylcyclopentane typically employ standard techniques for hydrocarbon characterization.

Analytical Methods

Common analytical methods for pentylcyclopentane identification and quantification include:

-

Gas Chromatography (GC): Mentioned in the context of purity analysis (>99.0% GC purity for commercial samples) .

-

Nuclear Magnetic Resonance (NMR): Used to confirm the structure of the compound .

-

Mass Spectrometry: Referenced in the context of collision cross-section predictions, suggesting its use in detailed structural characterization .

These analytical techniques provide complementary information about the compound's identity, purity, and structural characteristics.

| Parameter | Value |

|---|---|

| Purity | Minimum 99.0% (GC) |

| Appearance | Colorless to almost colorless clear liquid |

| Structure Confirmation | By NMR |

These specifications ensure the reliability and consistency of the commercial product for scientific and industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume